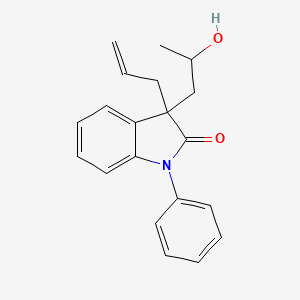
4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1,2-dihydro-3H-pyrazol-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one is a heterocyclic compound that contains both a pyrazole and a triazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method might involve the reaction of a phenylhydrazine derivative with a triazole-containing aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced pyrazole or triazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the phenyl ring or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
科学研究应用
4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one could have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The triazole and pyrazole rings could participate in hydrogen bonding or hydrophobic interactions with the target.
相似化合物的比较
Similar Compounds
4-Phenyl-1H-pyrazol-3(2H)-one: Lacks the triazole ring.
5-(4H-1,2,4-Triazol-4-yl)-1H-pyrazol-3(2H)-one: Lacks the phenyl group.
4-Phenyl-1,2,4-triazole: Lacks the pyrazole ring.
Uniqueness
The combination of both pyrazole and triazole rings in 4-Phenyl-5-(4H-1,2,4-triazol-4-yl)-1H-pyrazol-3(2H)-one may confer unique biological activities and chemical properties, making it a valuable compound for research and development.
属性
CAS 编号 |
62538-01-6 |
|---|---|
分子式 |
C11H9N5O |
分子量 |
227.22 g/mol |
IUPAC 名称 |
4-phenyl-5-(1,2,4-triazol-4-yl)-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C11H9N5O/c17-11-9(8-4-2-1-3-5-8)10(14-15-11)16-6-12-13-7-16/h1-7H,(H2,14,15,17) |
InChI 键 |
WHGWZPALEKLSSU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(NNC2=O)N3C=NN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


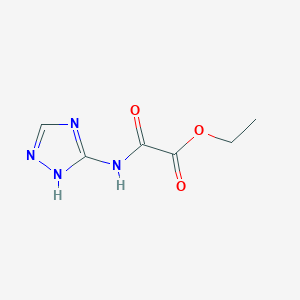
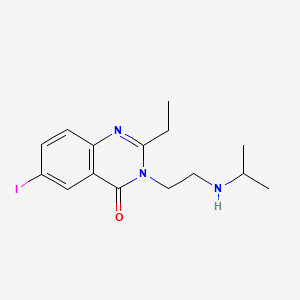

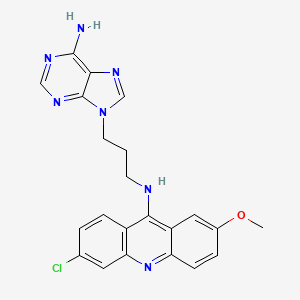
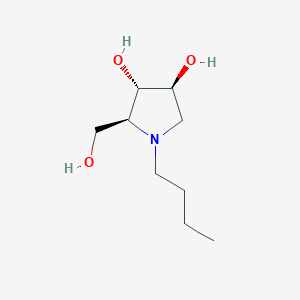
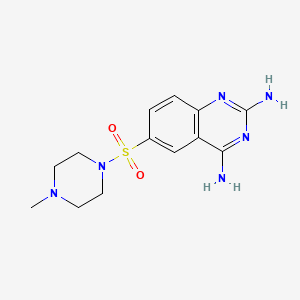
![N-Butyl-N-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B15214991.png)
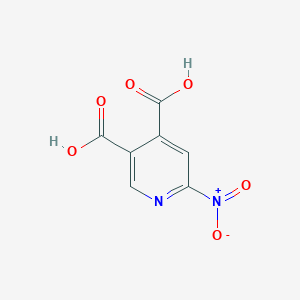
![2-Chloro-4,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B15215005.png)
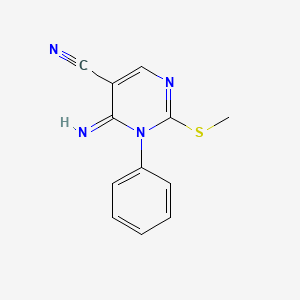
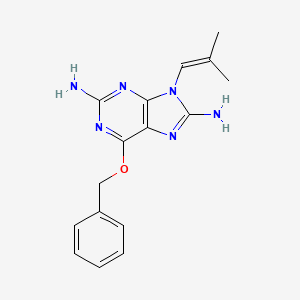
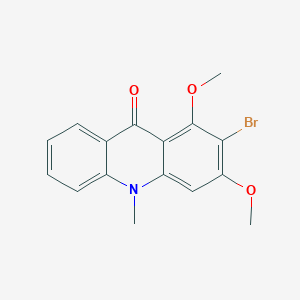
![6-(4-Chlorophenyl)-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B15215037.png)
